Head-to-Head Cytotoxicity Ranking Among Six PD-1/PD-L1 Small-Molecule Inhibitors
In a head-to-head comparison of six PD-1/PD-L1 small-molecule inhibitors (CH-1, CH-2, CH-3, CH-4, CH-5, and CH-6) identified from the same virtual screening campaign, CH-4 exhibited the lowest cytotoxicity while demonstrating the strongest inhibitory activity toward the PD-1/PD-L1 interaction [1]. This dual advantage was not observed for CH-1, CH-2, CH-3, CH-5, or CH-6 in the same assay panel [1].
| Evidence Dimension | Cytotoxicity (relative ranking) |
|---|---|
| Target Compound Data | Lowest cytotoxicity among 6 compounds |
| Comparator Or Baseline | CH-1, CH-2, CH-3, CH-5, CH-6 (all exhibited higher cytotoxicity) |
| Quantified Difference | CH-4 ranked #1 for lowest cytotoxicity and #1 for strongest inhibitory activity |
| Conditions | Cell-based cytotoxicity assays; HEK293 and Jurkat cell lines |
Why This Matters
Procurement of CH-4 minimizes cytotoxicity-related confounding in functional immune assays, a common pitfall with other small-molecule PD-1/PD-L1 inhibitors such as BMS-103 and BMS-142 whose acute cytotoxicity compromises immunological activity [1].
- [1] Lu, C. H., et al. (2022). In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-1/PD-L1 interaction. Scientific Reports. View Source
